4-Chloro-3-methylbenzamide
Overview
Description
4-Chloro-3-methylbenzamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of 4-chloro-3-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often using a catalyst to enhance the reaction rate and yield .
Another method involves the use of thionyl chloride or phosphorus oxychloride to convert 4-chloro-3-methylbenzoic acid to its corresponding acid chloride, which then reacts with ammonia or an amine to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 4-chloro-3-methylbenzoic acid.
Reduction: Formation of 4-chloro-3-methylbenzylamine.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
4-Chloro-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Chloro-3-methylbenzylamine: Similar structure but with an amine group instead of an amide.
4-Chloro-3-methylbenzyl alcohol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
4-Chloro-3-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies, where specific reactivity and interactions are desired.
Properties
IUPAC Name |
4-chloro-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWTUJPCXDRQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634400 | |
Record name | 4-Chloro-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64001-03-2 | |
Record name | 4-Chloro-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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